ALDH3A1 Inhibition Potency – 7‑ to 10‑Fold Weaker Than Key Benzaldehyde‑Based Inhibitors
2‑Amino‑6‑methoxybenzaldehyde inhibits human ALDH3A1 with an IC₅₀ of 2,100 nM (2.1 μM) under the same assay conditions where the benzaldehyde‑derived inhibitors CB7 and A20 achieve IC₅₀ values of 200 nM and 300 nM, respectively [REFS‑1][REFS‑2]. The 6‑methoxy‑substituted compound is therefore ≥ 7‑fold less potent. This well‑defined potency gap makes it a valuable low‑affinity tool compound for studying ALDH3A1 structure‑kinetic relationships or for use as a negative‑control probe when high‑potency inhibition is to be avoided.
| Evidence Dimension | Inhibitory potency against human ALDH3A1 (benzaldehyde oxidation assay, 1 min pre‑incubation, spectrophotometric detection) |
|---|---|
| Target Compound Data | IC₅₀ = 2,100 nM (2.1 μM) |
| Comparator Or Baseline | CB7 (CHEMBL1378094): IC₅₀ = 200 nM; A20 (CHEMBL3112681): IC₅₀ = 300 nM |
| Quantified Difference | CB7: 10.5‑fold less potent; A20: 7.0‑fold less potent |
| Conditions | Recombinant full‑length human ALDH3A1; benzaldehyde as substrate; pre‑incubated 1 min; NADP⁺ 1.5 mM; spectrophotometric readout |
Why This Matters
Researchers requiring a low‑potency ALDH3A1 control gain a quantifiably characterised compound with a defined IC₅₀ gap, eliminating the need to synthesise a custom weak inhibitor.
- [1] BindingDB entry BDBM50447072 (CHEMBL1890994; US9328112, A24): IC₅₀ = 2.10 × 10³ nM for human ALDH3A1. View Source
- [2] BindingDB entry BDBM50447056 (CHEMBL1378094; US9320722, CB7): IC₅₀ = 200 nM; BDBM50447071 (CHEMBL3112681; US9328112, A20): IC₅₀ = 300 nM for human ALDH3A1. View Source
